ACHP Hydrochloride

Description

The Central Role of IκB Kinase Beta in Canonical NF-κB Signaling

The canonical NF-κB pathway is a primary mechanism by which cells respond to inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1). pnas.orgnih.gov In an unstimulated state, NF-κB transcription factors are held inactive in the cytoplasm, bound to inhibitor of κB (IκB) proteins, most notably IκBα. pnas.orgnih.gov The activation of the canonical pathway converges on the IKK complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). nih.govunc.edu

Upon stimulation, the IKK complex is activated, leading to the phosphorylation of IκBα at specific serine residues (Ser32 and Ser36). nih.gov Foundational studies have established that IKKβ is the principal kinase responsible for this critical phosphorylation event. nih.govplos.orgnih.gov While IKKα and IKKβ share significant homology, the kinase activity of IKKβ towards IκB is substantially higher, making it the dominant player in this process. nih.gov This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB proteins, allowing them to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of a wide array of target genes, including those for inflammatory cytokines, chemokines, and adhesion molecules. nih.govpnas.org

Rationale for Pharmacological Intervention Targeting IKKβ in Pathological States

Given the pivotal role of IKKβ in activating the pro-inflammatory and survival-oriented NF-κB pathway, its dysregulation is implicated in the pathogenesis of numerous human diseases. patsnap.commdpi.com Chronic inflammation, driven by persistent NF-κB activation, is a hallmark of conditions like rheumatoid arthritis and inflammatory bowel disease. patsnap.comnih.gov Consequently, inhibiting IKKβ to dampen the NF-κB response presents a logical therapeutic strategy for these disorders. patsnap.combenthamdirect.com

In oncology, many cancer cells exhibit aberrant, constitutive activation of the NF-κB pathway, which promotes their proliferation, survival, metastasis, and resistance to apoptosis (programmed cell death). patsnap.comnih.gov Pharmacological inhibition of IKKβ can block these survival signals, potentially rendering cancer cells more susceptible to therapeutic agents or inducing cell death directly. nih.govnih.gov The specific inhibition of IKKβ is considered a promising approach for various malignancies, including multiple myeloma and leukemia. mdpi.comnih.gov Therefore, small molecule inhibitors of IKKβ are crucial for both studying the fundamental biology of these diseases and for exploring new therapeutic avenues. mdpi.comtandfonline.com

Historical Context and Evolution of IKK-2 Inhibitors as Research Probes

The discovery of IKKβ as the primary kinase for IκBα phosphorylation spurred a significant drug discovery effort to develop specific inhibitors. mdpi.comresearchgate.net Early research identified natural products and non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) that could inhibit the NF-κB pathway, although often through indirect or non-specific mechanisms. nih.govmdpi.comnih.gov

The subsequent development of small-molecule inhibitors focused on creating compounds with greater potency and selectivity for IKKβ. researchgate.net These efforts have yielded several classes of inhibitors. Many are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing it from using ATP to phosphorylate its substrates. scbt.comnih.gov Another class consists of allosteric inhibitors, such as BMS-345541, which bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity. nih.govmdpi.comnih.gov Over the past two decades, the field has progressed from broad-spectrum kinase inhibitors to highly selective probes that can distinguish between IKKβ and the closely related IKKα, as well as other kinases in the cell. mdpi.comselleckchem.com This evolution has been critical for accurately defining the specific roles of IKKβ in cellular processes and validating it as a target in disease models. acs.org

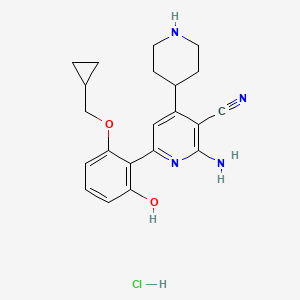

Introduction to IKK-2 Inhibitor VIII (ACHP Hydrochloride) as a Potent and Selective Research Compound

IKK-2 Inhibitor VIII, also known as ACHP (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) Hydrochloride, is a cell-permeable piperidinyl-pyridine compound that has emerged as a valuable tool in biological research. sigmaaldrich.commerckmillipore.com It is characterized as a highly potent and selective inhibitor of IKKβ. medchemexpress.comglpbio.com

ACHP demonstrates significant potency in enzymatic assays, with a reported IC₅₀ (half-maximal inhibitory concentration) for IKKβ of 8.5 nM. medchemexpress.comglpbio.comadooq.com Its selectivity is a key feature; it is approximately 30-fold more selective for IKKβ over IKKα (IC₅₀ of 250 nM). sigmaaldrich.commerckmillipore.comtocris.com Furthermore, ACHP shows little to no inhibitory activity against other related kinases such as IKK-3, Syk, and MKK4, even at high concentrations (IC₅₀ > 20,000 nM), underscoring its specificity as a research probe. sigmaaldrich.comglpbio.comtocris.com This compound effectively inhibits the NF-κB signaling cascade in various cellular assays, such as blocking NF-κB-dependent reporter gene activation. medchemexpress.comglpbio.com Its utility has been demonstrated in research on multiple myeloma and adult T-cell leukemia, where it has been shown to inhibit cell growth and induce apoptosis by blocking the NF-κB pathway. nih.govglpbio.comtocris.com

Table 1: In Vitro Inhibitory Activity of IKK-2 Inhibitor VIII (ACHP) This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of ACHP against various kinases, demonstrating its potency and selectivity for IKKβ.

| Kinase Target | IC₅₀ (nM) | Selectivity vs. IKKβ |

| IKKβ (IKK-2) | 8.5 | - |

| IKKα (IKK-1) | 250 | ~29.4-fold |

| IKK-3 | >20,000 | >2350-fold |

| Syk | >20,000 | >2350-fold |

| MKK4 | >20,000 | >2350-fold |

| Data sourced from multiple references. sigmaaldrich.commerckmillipore.commedchemexpress.comglpbio.comtocris.com |

Table 2: Cellular Activity of IKK-2 Inhibitor VIII (ACHP) This table shows the effectiveness of ACHP in cell-based assays, indicating its ability to penetrate cells and inhibit the NF-κB pathway in a biological context.

| Cell Line / Assay | Activity Measurement | Potency |

| A549 cells | Cellular Activity | IC₅₀ = 40 nM |

| TNFα-activated HEK293 cells | NF-κB Reporter Gene Activation | Inhibition Observed |

| PMA/ionophore-activated Jurkat T cells | NF-κB Reporter Gene Activation | Inhibition Observed |

| Tax-active cell lines | Growth Inhibition | IC₅₀ = 3.1 ± 1.3 μM |

| Tax-inactive cell lines | Growth Inhibition | IC₅₀ = 10.7 ± 1.7 μM |

| Data sourced from multiple references. medchemexpress.comglpbio.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2.ClH/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13;/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYAMWAKDKEKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735341 | |

| Record name | (6E)-2-Amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-(piperidin-4-yl)-1,6-dihydropyridine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406209-26-5 | |

| Record name | (6E)-2-Amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-(piperidin-4-yl)-1,6-dihydropyridine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Enzymatic Activity of Ikk 2 Inhibitor Viii

Direct Inhibition of IKKβ Catalytic Domain

The primary mechanism of action for IKK-2 Inhibitor VIII involves the direct targeting of the catalytic domain of IKKβ, thereby preventing its enzymatic activity.

Biochemical Potency and Half-maximal Inhibitory Concentration (IC50) Determination

IKK-2 Inhibitor VIII has demonstrated remarkable potency in inhibiting IKKβ. Biochemical assays have established its half-maximal inhibitory concentration (IC50) against IKKβ to be approximately 8.5 nM medchemexpress.commerckmillipore.comtargetmol.commedchemexpress.commedchemexpress.commedchemexpress.comapexbt.comsigmaaldrich.comnih.govaacrjournals.orgnih.govresearchgate.net. This low nanomolar IC50 value signifies high biochemical potency. In cellular assays, specifically in A549 cells, its inhibitory concentration was reported as 40 nM medchemexpress.comtargetmol.com.

Elucidation of ATP-Competitive Binding Characteristics

While detailed structural studies are not extensively published in the provided snippets, IKK-2 Inhibitor VIII is characterized as an ATP-competitive inhibitor nih.govresearchgate.net. This mode of action implies that the compound binds to the ATP-binding site of the IKKβ catalytic domain. By occupying this site, it prevents ATP from binding, thereby blocking the transfer of a phosphate (B84403) group to its downstream substrates, such as IκBα. This binding mechanism is common among many kinase inhibitors designed to target the active site of enzymes nih.govplos.orgresearchgate.netresearchgate.netscbt.commdpi.com.

Distinction from Allosteric Inhibition Mechanisms

In contrast to ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the active site, inducing conformational changes that affect enzyme activity. While IKK-2 Inhibitor VIII is characterized as ATP-competitive, other IKK inhibitors, such as BMS-345541, are known to bind at an allosteric site medchemexpress.comnih.govnih.gov. The specific designation of IKK-2 Inhibitor VIII as ATP-competitive clearly distinguishes its mechanism from allosteric inhibition, ensuring a targeted interaction at the enzyme's catalytic core.

Kinase Selectivity Profile of IKK-2 Inhibitor VIII

A crucial aspect of IKK-2 Inhibitor VIII's pharmacological profile is its selectivity, which minimizes off-target effects and enhances its therapeutic potential.

Differential Inhibition of IKKα and IKKβ Isoforms

The IκB kinase complex consists of several subunits, including IKKα and IKKβ, which exhibit distinct roles in cellular signaling. IKK-2 Inhibitor VIII demonstrates differential inhibition between these two isoforms. While it potently inhibits IKKβ with an IC50 of 8.5 nM, it exhibits moderate inhibitory activity against IKKα, with an IC50 reported at approximately 250 nM medchemexpress.comtargetmol.commedchemexpress.comsigmaaldrich.comnih.govresearchgate.net. This approximately 30-fold difference in potency indicates a clear preference for IKKβ over IKKα.

Specificity against a Panel of Other Kinases (e.g., IKK3, Syk, MKK4)

Beyond the IKK family, IKK-2 Inhibitor VIII has been evaluated against a panel of other kinases to assess its specificity. The compound displays a high degree of selectivity, with reported IC50 values exceeding 20,000 nM (or >20 µM) for kinases such as IKK3, Syk, and MKK4 medchemexpress.commerckmillipore.comtargetmol.comsigmaaldrich.comnih.govresearchgate.net. Further studies indicate that it does not significantly inhibit a broad range of other kinases, including MKK7, ERK-1, Lck, Fyn, PI3Kγ, PKA, and PKC, as well as various proteases, phosphatases, and phospholipases at concentrations up to 10 µM nih.gov. This broad selectivity profile underscores its targeted action on IKKβ.

Impact on IKK Complex Activation and Structure

Modulation of IKKβ Phosphorylation at Ser177 and Ser181

Activation of the catalytic subunits of the IKK complex, particularly IKKβ, is critically dependent on phosphorylation events within their activation loops. For IKKβ, these key phosphorylation sites are Serine 177 (Ser177) and Serine 181 (Ser181) portlandpress.comijbs.comnih.gov. The activation process typically involves upstream kinases, such as TAK1, which phosphorylates IKKβ at Ser177, acting as a priming event. This priming then facilitates the autophosphorylation of IKKβ at Ser181, leading to its fully active state portlandpress.comijbs.comnih.govresearchgate.net.

IKK-2 Inhibitor VIII (ACHP) has been shown to interfere with this activation cascade. Studies indicate that ACHP can block the phosphorylation of both Ser177 and Ser181 on IKKβ, thereby preventing the enzyme's activation and subsequent downstream signaling nih.gov. By inhibiting these crucial phosphorylation events, IKK-2 Inhibitor VIII effectively dampens the catalytic activity of IKKβ, preventing it from phosphorylating its substrate, IκBα. This inhibition halts the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and the subsequent transcription of NF-κB target genes ijbs.commedchemexpress.comtargetmol.com.

Table 1: In Vitro Kinase Inhibition Profile of IKK-2 Inhibitor VIII (ACHP)

| Target Kinase | IC50 Value | Selectivity (vs. IKKβ) |

| IKKβ | 8.5 nM | - |

| IKKα | 250 nM | 29.4-fold less potent |

| IKK3 | >20 µM | >2350-fold less potent |

| Syk | >20 µM | >2350-fold less potent |

| MKK4 | >20 µM | >2350-fold less potent |

Data compiled from various sources ijbs.comnih.govmedchemexpress.comtargetmol.commerckmillipore.commedchemexpress.comadooq.commedchemexpress.com. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.

Influence on IKK Complex Assembly and Stability

The IKK complex is a dynamic assembly comprising at least three core subunits: IKKα (IKK1), IKKβ (IKK2), and NEMO (NF-κB Essential Modulator, also known as IKKγ) ijbs.compnas.orgnih.govwikipedia.orguniprot.orgnih.gov. IKKβ, a key catalytic subunit, possesses a distinct domain structure, including a kinase domain (KD), a ubiquitin-like domain (ULD), and a scaffold/dimerization domain (SDD) ijbs.comnih.gov. The SDD is crucial for dimerization of IKKβ subunits, forming both homo- and hetero-dimers with IKKα, which is essential for the formation of the active holoenzyme ijbs.compnas.orgnih.gov. NEMO serves as a regulatory subunit, binding to the IKKβ dimers and is critical for recruiting upstream activators like TAK1 to the complex, thereby facilitating IKK activation ijbs.comnih.govnih.govnih.gov.

While IKK-2 Inhibitor VIII is primarily characterized by its direct inhibition of IKKβ enzymatic activity, specific data detailing its direct impact on the assembly or stability of the entire IKK complex is not extensively provided in the reviewed literature. The mechanism of action for ACHP and similar inhibitors is generally understood to involve binding to the ATP-binding pocket of IKKβ, thereby preventing substrate phosphorylation nih.gov. This direct enzymatic inhibition inherently affects the functional state and output of the assembled complex.

The inhibitor's ability to block Ser177/181 phosphorylation suggests it interferes with the functional integrity of the activated complex rather than disrupting the physical association of its subunits. The precise effects of IKK-2 Inhibitor VIII on the structural stability or assembly dynamics of the IKK complex remain an area that may warrant further investigation. However, its potent inhibition of IKKβ activity ensures that the functional consequences of IKK complex assembly, namely NF-κB activation, are effectively suppressed.

Cellular and Subcellular Effects of Ikk 2 Inhibitor Viii on Signal Transduction

Disruption of Canonical NF-κB Pathway Activation

The canonical NF-κB pathway is initiated by various extracellular stimuli, leading to the activation of the IκB kinase (IKK) complex, predominantly involving IKK-2. This activation culminates in the translocation of NF-κB dimers to the nucleus, where they regulate gene expression. IKK-2 Inhibitor VIII effectively intercepts this process at multiple critical steps.

In the resting state, NF-κB dimers are held inactive in the cytoplasm by their inhibitory protein, IκBα. Upon stimulation, the IKK complex, with IKK-2 as a key catalytic subunit, phosphorylates IκBα at specific serine residues, namely Ser32 and Ser36 elifesciences.orgelifesciences.orgfrontiersin.orgthermofisher.com. This phosphorylation event is the critical signal for the subsequent degradation of IκBα. IKK-2 Inhibitor VIII, by its selective inhibition of IKK-2, directly prevents this crucial phosphorylation of IκBα at Ser32 and Ser36 apexbt.com. This blockade halts the initial step required for NF-κB activation.

Following phosphorylation at Ser32 and Ser36, IκBα becomes a substrate for ubiquitination by E3 ubiquitin ligase complexes, such as the Skp1-Cul1-F-box protein complex elifesciences.orgfrontiersin.orgnih.govpnas.org. This ubiquitination targets IκBα for rapid degradation by the 26S proteasome elifesciences.orgelifesciences.orgfrontiersin.orgnih.govnih.govportlandpress.com. By preventing the initial phosphorylation of IκBα, IKK-2 Inhibitor VIII indirectly but effectively blocks the subsequent ubiquitination and proteasomal degradation of IκBα sigmaaldrich.comaacrjournals.org. This preserves the cytoplasmic localization of IκBα, thereby maintaining NF-κB in its inactive state.

The degradation of IκBα is essential for liberating the NF-κB transcription factor complex, typically composed of p65 (RelA) and p50 subunits, allowing it to translocate from the cytoplasm into the nucleus elifesciences.orgelifesciences.orgfrontiersin.orgpnas.orgnih.govportlandpress.comaacrjournals.orgjci.orgportlandpress.com. As IKK-2 Inhibitor VIII prevents the degradation of IκBα, the NF-κB dimers remain bound to IκBα in the cytoplasm. Consequently, the nuclear translocation of NF-κB (p65/RelA, p50) is significantly inhibited or completely blocked aacrjournals.orgatsjournals.orgpnas.org. This prevents NF-κB from accessing its DNA binding sites in the nucleus.

The nuclear translocation of NF-κB allows it to bind to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby initiating their transcription. This transcriptional activation is often assessed using reporter gene assays, where a reporter gene (e.g., luciferase or SEAP) is placed under the control of an NF-κB-responsive promoter aacrjournals.orgportlandpress.compnas.orgpnas.org. By inhibiting NF-κB nuclear translocation and DNA binding, IKK-2 Inhibitor VIII suppresses the expression of these NF-κB-dependent reporter genes pnas.orgresearchgate.netnih.gov. This demonstrates the compound's efficacy in blocking the functional output of the canonical NF-κB pathway.

Modulation of Downstream Gene Expression Profiles

The NF-κB pathway regulates the expression of a wide array of genes involved in various cellular processes, most notably inflammation. By inhibiting the activation of NF-κB, IKK-2 Inhibitor VIII profoundly influences the expression of these downstream targets.

Data Tables

To illustrate the impact of IKK-2 inhibition, the following tables summarize key findings and quantitative data derived from studies on IKK-2 inhibitors.

Table 1: Summary of Cellular Effects of IKK-2 Inhibition on the Canonical NF-κB Pathway

| Pathway Component/Process | Effect of IKK-2 Inhibition (e.g., by IKK-2 Inhibitor VIII) |

| IκBα Phosphorylation (Ser32/Ser36) | Prevention / Inhibition elifesciences.orgelifesciences.orgfrontiersin.orgthermofisher.com |

| IκBα Ubiquitination & Degradation | Blockade sigmaaldrich.comaacrjournals.org |

| NF-κB Nuclear Translocation | Inhibition aacrjournals.orgatsjournals.orgpnas.org |

| NF-κB-Dependent Reporter Gene Expression | Suppression pnas.orgresearchgate.netnih.gov |

| Pro-inflammatory Cytokine Production (TNFα, IL-6, IL-8) | Repression atsjournals.orgpnas.orgresearchgate.netnih.govnih.govresearchgate.netcjter.commedchemexpress.comtandfonline.com |

Table 2: Illustrative Quantitative Data for IKK-2 Inhibition and Downstream Effects

| Target | Inhibitor Example | IC50 Value (Approximate) | Reference |

| IKK-2 Kinase Activity | IKK-2 Inhibitor VIII | 8.5 nM | apexbt.com |

| IL-6 and IL-8 Production | PHA-408 (Selective IKK-2 Inhibitor) | 0.2-0.6 µM | researchgate.net |

| TNF-α Production | PHA-408 (Selective IKK-2 Inhibitor) | 0.02-0.03 µM | researchgate.net |

Compound List

IKK-2 Inhibitor VIII: A potent and selective inhibitor of IκB kinase 2.

NF-κB: Nuclear Factor-kappa B, a transcription factor complex.

IκBα: Inhibitor of kappa B-alpha, a protein that sequesters NF-κB in the cytoplasm.

IKK-2 (IKKβ): IκB kinase 2, a catalytic subunit of the IKK complex.

TNFα: Tumor Necrosis Factor-alpha, a pro-inflammatory cytokine.

IL-6: Interleukin-6, a pro-inflammatory cytokine.

IL-8: Interleukin-8, a chemokine and pro-inflammatory cytokine.

p65 (RelA): A subunit of the NF-κB transcription factor complex.

p50: A subunit of the NF-κB transcription factor complex.

PHA-408: A selective inhibitor of IKK-2 used in research.

LY2409881: An IKK2 inhibitor evaluated in preclinical models.

BAY 65-5811: An IKK2 antagonist.

SC-514: A selective inhibitor of IKK-2.

ACHP: A known IKK inhibitor, sometimes referred to as IKK inhibitor VIII.

Inhibition of Chemokine Secretion (e.g., MCP-1, Eotaxin, GRO-α)

The NF-κB pathway is instrumental in regulating the production of numerous chemokines, which are crucial for immune cell trafficking and inflammatory responses. Inhibition of IKK-2, and by extension NF-κB activation, has been shown to suppress the secretion of key chemokines. Studies indicate that IKK-2 inhibitors, including ACHP (IKK-2 Inhibitor VIII), can significantly reduce the expression and release of chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Growth-related Oncogene-alpha (GRO-α) nih.govphysiology.org. Furthermore, specific IKK-β inhibition has been demonstrated to abolish the mRNA response of Eotaxin (CCL11) and MCP-1 (CCL2) to pro-inflammatory cytokines like TNF-α and IL-1β, suggesting a critical role for IKK-2 in mediating their production nih.gov.

| Chemokine | Cytokine Stimulus | Effect of IKK-2 Inhibition (e.g., ACHP) | Citation(s) |

| MCP-1 | TNF-α, IL-1β | Reduced mRNA expression and release | nih.govphysiology.orgnih.gov |

| Eotaxin | TNF-α, IL-1β | Abolished mRNA response | nih.gov |

| GRO-α | TNF-α, IL-1β | Reduced mRNA expression and release | nih.govphysiology.org |

Regulation of Adhesion Molecule Expression (e.g., VCAM-1, ICAM-1)

Cellular adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), are critical for leukocyte recruitment to sites of inflammation. Their expression is tightly regulated by NF-κB mdpi.com. Research has shown that the inhibition of IKK2, either through dominant-negative mutants or specific inhibitors, leads to a marked reduction in the expression of ICAM-1 and VCAM-1 ashpublications.orgresearchgate.net. This effect is consistent with NF-κB's role in promoting the transcription of these adhesion molecules mdpi.com. Moreover, visfatin-induced upregulation of ICAM-1 and VCAM-1 in endothelial cells has been shown to be mediated via IKK/NF-κB activation, a process that IKK-2 inhibitors can block cellphysiolbiochem.com.

| Adhesion Molecule | Cytokine Stimulus | Effect of IKK-2 Inhibition (e.g., ACHP) | Citation(s) |

| VCAM-1 | TNF-α, LPS | Reduced expression | ashpublications.orgresearchgate.netcellphysiolbiochem.com |

| ICAM-1 | TNF-α, LPS | Reduced expression | ashpublications.orgresearchgate.netcellphysiolbiochem.com |

Control of Matrix Metalloproteinase (MMP) Expression (e.g., MMP-1, -3, -9)

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of extracellular matrix components and play roles in tissue remodeling, inflammation, and cancer progression. The NF-κB pathway has been implicated in regulating the expression of several MMPs escholarship.orgarvojournals.orgscispace.com. Studies suggest that IKK-2 inhibition can affect MMP expression, with some reports indicating reduced expression of MMP-1 and MMP-9, while the effect on MMP-3 can be variable escholarship.orgarvojournals.orgscispace.com. Specifically, ACHP has been noted to block visfatin-induced NF-κB activation and the subsequent upregulation of MMP-2 and MMP-9 nih.gov.

| MMP Target | Effect of IKK-2 Inhibition (e.g., ACHP) | Citation(s) |

| MMP-1 | Reduced expression | escholarship.orgarvojournals.orgscispace.com |

| MMP-3 | Variable effects reported | escholarship.orgarvojournals.orgscispace.com |

| MMP-9 | Reduced expression | escholarship.orgarvojournals.orgscispace.comnih.gov |

Effects on Cellular Processes and Homeostasis

Beyond its impact on specific signaling molecules, IKK-2 Inhibitor VIII influences fundamental cellular processes, including proliferation, cell cycle progression, and cell death pathways.

Inhibition of Cell Proliferation and Growth in Various Cell Lines (e.g., A549, HEK293, Jurkat T Cells, HTLV-1-infected T-cells)

IKK-2 Inhibitor VIII (ACHP) has demonstrated potent inhibitory effects on cell proliferation across various cell lines. In A549 cells, ACHP exhibits cellular activity with an IC50 of 40 nM medchemexpress.comtargetmol.com. The compound also inhibits NF-κB-dependent reporter gene activation in HEK293 and Jurkat T cells medchemexpress.comtargetmol.com. Notably, ACHP shows differential susceptibility in T-cell lines, with Tax-active HTLV-1 infected T-cells being more sensitive than Tax-inactive T-cells and Jurkat cells. The IC50 values reported are approximately 3.1 μM for Tax-active cell lines, 10.7 μM for Tax-inactive cell lines, and 23.6 μM for Jurkat cells medchemexpress.comtargetmol.com. This suggests that the growth of Tax-active cells is more dependent on NF-κB signaling medchemexpress.comtargetmol.com. Other IKK-2 inhibitors, such as ML120B, have also shown significant growth inhibition in lymphoma cell lines, with IC50 values in the micromolar range (e.g., 18.8 μM for WSU-FSCCL and 23.2 μM for WSU-DLCL2) nih.gov.

| Cell Line | Inhibitor | IC50 Value | Citation(s) |

| A549 | ACHP | 40 nM | medchemexpress.comtargetmol.com |

| Jurkat T Cells | ACHP | 23.6 μM | medchemexpress.comtargetmol.com |

| Tax-active T-cells | ACHP | 3.1 ± 1.3 μM | medchemexpress.comtargetmol.com |

| Tax-inactive T-cells | ACHP | 10.7 ± 1.7 μM | medchemexpress.comtargetmol.com |

| WSU-FSCCL (Lymphoma) | ML120B | 18.8 μM | nih.gov |

| WSU-DLCL2 (Lymphoma) | ML120B | 23.2 μM | nih.gov |

Induction of Cell Cycle Arrest (e.g., G0/G1 phase)

Inhibition of the IKK/NF-κB pathway has been linked to the induction of cell cycle arrest. For instance, the IKK-2 inhibitor ML120B caused a concentration-dependent increase in cells arrested in the G0/G1 phase, accompanied by a reciprocal decrease in cells in the S-phase in lymphoma cell lines nih.gov. Similarly, other IKK inhibitors have been reported to arrest cancer cells in the G0/G1 phase nih.gov. This cell cycle arrest is a significant mechanism by which IKK-2 inhibitors can impede cellular proliferation nih.govnih.gov.

Assessment of Apoptotic and Necrotic Cell Death Pathways

The NF-κB pathway is recognized for its pro-survival functions, often by inducing the expression of anti-apoptotic genes nih.gov. Consequently, inhibition of NF-κB signaling can lead to enhanced programmed cell death (PCD), which can manifest as apoptosis or necrosis nih.gov. ACHP has been reported to induce cell growth arrest and apoptosis in multiple myeloma cell lines nih.gov. Furthermore, the IKK complex, including IKK1 and IKK2, plays a role in repressing cell death pathways, particularly those involving RIPK1 and extrinsic death stimuli like TNF biorxiv.orgjci.org. When NF-κB signaling is compromised, cells can become more vulnerable to apoptosis or necroptosis amegroups.org.

Compound Name List:

IKK-2 Inhibitor VIII (ACHP Hydrochloride)

MCP-1 (Monocyte Chemoattractant Protein-1)

Eotaxin (CCL11)

GRO-α (Growth-related Oncogene-alpha)

VCAM-1 (Vascular Cell Adhesion Molecule-1)

ICAM-1 (Intercellular Adhesion Molecule-1)

MMP-1 (Matrix Metalloproteinase-1)

MMP-3 (Matrix Metalloproteinase-3)

MMP-9 (Matrix Metalloproteinase-9)

MMP-2 (Matrix Metalloproteinase-2)

A549 (Cell Line)

HEK293 (Cell Line)

Jurkat T Cells (Cell Line)

HTLV-1 (Human T-cell leukemia virus type 1)

ML120B (IKK-2 Inhibitor)

WSU-FSCCL (Cell Line)

WSU-DLCL2 (Cell Line)

Bay 11-7085 (IKK Inhibitor)

IMD-0354 (IKKβ Inhibitor)

Amlexanox (IKK Inhibitor)

DH-18 (MMP Inhibitor)

PNT2258 (DNA Inhibitor)

Piperlongumine (PL)

TPCA-1 (IKK-2 Inhibitor)

PS-1145 (IKK Inhibitor)

AS-602868 (IKK-2 Inhibitor)

IKK-2 inhibitor V

Preclinical Efficacy and Therapeutic Implications of Ikk 2 Inhibitor Viii

Anti-inflammatory Actions in In Vivo Models

The role of the IKK-2/NF-κB pathway in orchestrating the expression of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules, is well-established. nih.gov Inhibition of IKK-2 is therefore a direct approach to mitigating inflammatory responses. Preclinical studies have demonstrated the significant anti-inflammatory potential of IKK-2 inhibitors across various models.

IKK-2 Inhibitor VIII has demonstrated significant efficacy in models of acute inflammation. medchemexpress.commerckmillipore.comsigmaaldrich.com In the arachidonic acid-induced murine ear edema model, a standard test for acute anti-inflammatory activity, orally administered IKK-2 Inhibitor VIII was shown to be effective. merckmillipore.comsigmaaldrich.com The compound effectively inhibited ear swelling in a dose-dependent manner, demonstrating its ability to counteract acute inflammatory processes in vivo. medchemexpress.commedchemexpress.com This particular inhibitor is noted for its oral bioavailability in both mice and rats, a favorable characteristic for therapeutic development. merckmillipore.comsigmaaldrich.com

Table 1: In Vivo Efficacy of IKK-2 Inhibitor VIII in Murine Ear Edema Model

| Model | Compound | Finding | Source |

|---|---|---|---|

| Arachidonic Acid-Induced Murine Ear Edema | IKK-2 Inhibitor VIII (ACHP) | Effectively inhibits swelling. | merckmillipore.comsigmaaldrich.com |

| Acute Inflammation Model | IKK-2 Inhibitor VIII (ACHP) | Exhibits oral efficacy in a dose-dependent manner. | medchemexpress.commedchemexpress.com |

The differentiation of T helper (Th) cells into distinct subsets, such as Th1 and Th2, is crucial for orchestrating appropriate immune responses. However, an imbalance in these responses can lead to pathology. Research into a specific IKK-2 inhibitor, [5-(p-fluorophenyl)-2-ureido] thiophene-3-carboxamide, has shown that targeting this kinase can modulate both Th1- and Th2-mediated inflammation. nih.govresearchgate.net Studies demonstrated that this IKK-2 inhibitor reduced edema in a Th1-type immune response model (induced by sheep erythrocytes) and also mitigated the local immediate-type hypersensitivity associated with a Th2-type immune response. nih.govresearchgate.net The anti-inflammatory effect in the Th1 model was comparable to that of the non-steroidal anti-inflammatory drug voltaren. nih.govresearchgate.net These findings suggest that IKK-2 inhibition can temper both cell-mediated and humoral inflammatory reactions. nih.gov

The NF-κB pathway is known to regulate the expression of numerous inflammatory genes implicated in the pathology of asthma. nih.gov Preclinical studies using selective IKK-2 inhibitors in animal models of asthma have shown promising results. In an antigen-driven rat model of lung inflammation, an IKK-2 inhibitor was found to block NF-κB nuclear translocation. nih.gov This was associated with a significant reduction in inflammatory cytokine expression, airway eosinophilia, and the late asthmatic reaction, with an efficacy similar to the corticosteroid budesonide. nih.gov Other studies support these findings, showing that IKK-2 inhibitors can reduce airway hyperresponsiveness and levels of Th2-associated cytokines like IL-4 and IL-5 in the lungs of allergic mice. nih.govplos.orgnih.gov This demonstrates that inhibiting IKK-2 can effectively reduce key features of allergic airway inflammation. nih.govnih.gov

Chronic inflammatory conditions such as rheumatoid arthritis (RA) and osteoarthritis (OA) involve the activation of the NF-κB pathway in joint tissues, leading to the production of inflammatory mediators and degradative enzymes. jefferson.eduopenaccessjournals.com In patients with RA and OA, IKK is found in abundance in fibroblast-like synoviocytes, and IKK-2 activation is a key event for the NF-κB-mediated induction of genes that drive inflammation and joint destruction. jefferson.edu Animal models of inflammatory arthritis confirm that NF-κB plays an active role in the development and progression of the disease. jefferson.eduopenaccessjournals.com Consequently, IKK-2 is considered an appealing therapeutic target. jefferson.edu IKK-2 Inhibitor VIII (ACHP) has been identified as a selective inhibitor of IKK-2 activity and has been evaluated in preclinical screening for its potential in treating OA. nih.gov The use of selective IKK-2 inhibitors in various arthritis models has been shown to decrease inflammation and arrest bone erosion, supporting the therapeutic potential of this approach for inflammatory arthritis. openaccessjournals.commdpi.com

Anti-Cancer Potential in Preclinical Oncology Settings

Beyond its role in inflammation, the IKK/NF-κB pathway is critically involved in cancer cell survival, proliferation, and resistance to apoptosis. nih.govnih.gov Dysregulation of IKK activity promotes tumor development, making it a target for cancer therapy. nih.gov

In several types of lymphoma, the NF-κB pathway is constitutively active, contributing to apoptosis resistance and cell proliferation. nih.govnih.gov Inhibition of IKK-2 is therefore a rational strategy for treatment. Studies have shown that IKK inhibition can lead to growth inhibition in lymphoma cell lines. nih.gov Specifically, the IKK-2 inhibitor ACHP (IKK-2 Inhibitor VIII) was reported to inhibit the growth of multiple myeloma cells and enhance the cytotoxic effects of the chemotherapeutic agent vincristine (B1662923). nih.gov Further research using another selective IKK-2 inhibitor, ML120B, in non-Hodgkin's lymphoma models provided strong supporting evidence. nih.govnih.gov In vivo, ML120B was effective on its own and also significantly enhanced the anti-tumor activity of the CHOP chemotherapy regimen in a diffuse large B-cell lymphoma (DLBCL) xenograft model. nih.govnih.gov This suggests that disrupting the NF-κB pathway via IKK-2 inhibition could serve as a valuable adjunct to conventional chemotherapy in lymphoma. nih.gov

Table 2: Preclinical Anti-Cancer Activity of IKK-2 Inhibition

| Cancer Model | Inhibitor(s) | Key Finding | Source |

|---|---|---|---|

| Multiple Myeloma | IKK-2 Inhibitor VIII (ACHP) | Led to growth inhibition and potentiated vincristine cytotoxicity. | nih.gov |

| Non-Hodgkin's Lymphoma (in vivo) | ML120B (selective IKK-2 inhibitor) | Showed anti-tumor activity alone and significantly enhanced the efficacy of CHOP chemotherapy. | nih.govnih.gov |

| Diffuse Large B-cell Lymphoma (in vitro) | LY2409881 (novel IKK-2 inhibitor) | Caused concentration- and time-dependent growth inhibition and apoptosis. | aacrjournals.org |

Activity in Multiple Myeloma Cell Lines and Primary Samples

IKK-2 Inhibitor VIII, also known as ACHP, has demonstrated activity in preclinical models of multiple myeloma (MM). nih.gov The inhibitor of κB kinase (IKK) pathway plays a crucial role in the survival and proliferation of myeloma cells. Constitutive activation of the NF-κB pathway is a known feature in multiple myeloma cells. nih.govplos.org

Studies using specific IKK-2 inhibitors, such as AS602868, have shown that they can induce growth arrest and apoptosis in human multiple myeloma cell lines (HMCL) and inhibit the survival of primary myeloma cells. nih.gov This suggests that pharmacological inhibition of the NF-κB pathway via IKK-2 is a viable therapeutic strategy. nih.gov The survival of myeloma cells is highly dependent on their interaction with the bone marrow microenvironment, which induces NF-κB-dependent transcription of growth factors like IL-6. nih.gov IKK-2 inhibitors have been shown to induce apoptosis in patients' primary myeloma cells cultured with their bone marrow environment. nih.gov

Another IKK-2 inhibitor, MLN120B, has been shown to block multiple myeloma cell growth both in vitro and in vivo. plos.org Research has also explored the combination of IKK-2 inhibitors with other agents. For instance, combining an IKK-2 inhibitor with an anti-IGF-1R antibody enhanced the apoptotic effect on MM cell lines that express high levels of IGF-1R. plos.org This combination was also effective on primary plasma cells expressing the IGF-1 receptor. plos.org

While direct studies on IKK-2 Inhibitor VIII in multiple myeloma are part of a broader investigation into IKK inhibitors, the collective evidence strongly supports the role of IKK-2 inhibition in combating this malignancy. nih.govnih.govplos.orgplos.org

Investigations in Adult T-Cell Leukemia and HTLV-1-Dependent Malignancies

Adult T-cell leukemia/lymphoma (ATL), a malignancy caused by the human T-cell leukemia virus type 1 (HTLV-1), is characterized by the aberrant activation of the NF-κB pathway. nih.govnih.gov This makes the IKK complex a key therapeutic target. IKK is chronically activated in HTLV-1 transformed cell lines and primary ATL cells, and inhibiting this pathway with small molecule inhibitors has been shown to trigger apoptosis. nih.gov

IKK-2 Inhibitor VIII (ACHP) has been specifically investigated in the context of adult T-cell leukemia. nih.govglpbio.com It has been shown to induce cell death in ATL cells. nih.gov The viral oncoprotein Tax, a key player in HTLV-1-induced leukemogenesis, directly interacts with the IKK complex to persistently activate it. nih.gov Therefore, inhibitors targeting IKK-2 are considered an attractive strategy for treating ATL. nih.gov

Studies with other specific IKK-2 inhibitors like IMD-0354 have demonstrated efficient inhibition of primary ATL cell survival and the induction of apoptosis in patient-derived ATL cell lines. nih.gov This is achieved by suppressing NF-κB-dependent transcriptional activity. nih.gov The HTLV-1-transformed T-cell lymphoma MT2 cell line, which has a constitutively active NF-κB pathway due to the Tax oncogene, shows concentration-dependent apoptosis and cell death when treated with the IKK-2 inhibitor LY2409881. aacrjournals.org

Evaluation in Pancreatic and Prostate Cancer Models

Pancreatic Cancer: Constitutive activation of NF-κB is a hallmark of pancreatic cancer and is crucial for cell survival and progression. aacrjournals.org The IKK complex is essential for this constitutive NF-κB signaling. aacrjournals.org Studies have shown that genetic deletion of IKK-2 in mouse models of pancreatic cancer significantly delays oncogenesis. jci.org Pharmacological inhibition of IKKβ with small-molecule inhibitors has been shown to suppress constitutive NF-κB DNA binding activity in pancreatic carcinoma cell lines like Panc-1 and MiaPaCa-2, leading to reduced cell growth. aacrjournals.org

Specifically, the expression of constitutively active IKK-2 can induce an epithelial-mesenchymal transition (EMT) phenotype, a process critical for metastasis. mdpi.com The IKK/NF-κB axis is implicated in promoting pancreatic carcinogenesis, and its inhibition is a key area of research. jci.orgmdpi.com

Prostate Cancer: The NF-κB pathway is also implicated in the pathogenesis of prostate cancer, particularly in its progression to androgen independence. oncotarget.com IKK-α and IKK-β play roles in the survival and malignant phenotype of prostate cancer cells. oncotarget.com Inhibition of IKK has been shown to suppress epithelial-mesenchymal transition and induce cell death in prostate cancer models. nih.gov While some studies focus on the IKK-β subunit as the key mediator of canonical NF-κB activation, others suggest that targeting IKK-β alone may be insufficient and that IKK-α also plays a significant role. oncotarget.com Preclinical models have shown that inhibiting IKK activity can reverse the EMT phenotype in prostate cancer cells. nih.gov Furthermore, primary cultures of normal prostatic epithelial cells have shown resistance to apoptosis, which correlates with the activation of IKK-α and nuclear translocation of NF-κB. bioscientifica.com

Synergistic Therapeutic Strategies

Potentiation of Histone Deacetylase (HDAC) Inhibitor Activity (e.g., Romidepsin)

A significant area of investigation is the synergistic effect of combining IKK-2 inhibitors with histone deacetylase (HDAC) inhibitors. HDAC inhibitors can sometimes lead to the acetylation of the NF-κB subunit p65/RelA, which paradoxically increases its transcriptional activity and may limit the anticancer efficacy of the HDAC inhibitor. aacrjournals.org By combining an HDAC inhibitor with an IKK-2 inhibitor, this NF-κB activation can be blocked, leading to a potent synergistic effect. aacrjournals.org

Specifically, IKK-2 Inhibitor VIII has been shown to be markedly synergistic with the HDAC inhibitor romidepsin (B612169) in a lymphoma cell line (LY1). aacrjournals.org This synergy is not universal among all IKK inhibitors, highlighting the specific potential of this combination. aacrjournals.org The novel IKK-2 inhibitor LY2409881 also demonstrates potent synergy with romidepsin across various T- and B-cell lymphoma models. aacrjournals.org This combination approach is being explored in other cancers as well, including epithelial ovarian cancer, where IKK inhibition can increase the effectiveness of HDAC inhibitors by suppressing IL-8 expression. nih.govnih.gov

| IKK-2 Inhibitor | HDAC Inhibitor | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| IKK-2 Inhibitor VIII | Romidepsin | Lymphoma (LY1 cell line) | Marked synergy | aacrjournals.org |

| LY2409881 | Romidepsin | T- and B-cell lymphoma models | Potent synergy | aacrjournals.org |

| IKK Inhibitor (General) | Vorinostat | Epithelial Ovarian Cancer | Increased effectiveness by suppressing IL-8 | nih.govnih.gov |

Enhancement of Chemotherapeutic Agent Cytotoxicity (e.g., Vincristine, Doxorubicin (B1662922), Cyclophosphamide)

Combining IKK-2 inhibitors with traditional chemotherapeutic agents has been explored to enhance their efficacy. The rationale is that inhibiting the pro-survival NF-κB pathway can lower the threshold for chemotherapy-induced cell death.

One study using the IKK-2 inhibitor ML120B found a strong synergistic interaction with vincristine in non-Hodgkin's lymphoma models. nih.govnih.gov The combination allowed for a significant reduction in the required concentration of vincristine to achieve comparable levels of cell cycle arrest and apoptosis. nih.govnih.gov The mechanism involves the IKK-2 inhibitor preventing the vincristine-induced nuclear translocation of the p65 subunit of NF-κB. nih.gov However, this synergy was selective, as no significant enhancement was observed when ML120B was combined with cyclophosphamide (B585) or doxorubicin in the same study. nih.govnih.gov

In contrast, a different IKK-2 inhibitor, LY2409881, was found to be highly synergistic with both doxorubicin and cyclophosphamide in a diffuse large B-cell lymphoma (DLBCL) cell line (SUDHL2). aacrjournals.org

| IKK-2 Inhibitor | Chemotherapeutic Agent | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| ML120B | Vincristine | Non-Hodgkin's Lymphoma | Strong synergy | nih.govnih.gov |

| ML120B | Cyclophosphamide | Non-Hodgkin's Lymphoma | No significant enhancement | nih.govnih.gov |

| ML120B | Doxorubicin | Non-Hodgkin's Lymphoma | No significant enhancement | nih.govnih.gov |

| LY2409881 | Doxorubicin | DLBCL (SUDHL2 cell line) | High synergy | aacrjournals.org |

| LY2409881 | Cyclophosphamide | DLBCL (SUDHL2 cell line) | High synergy | aacrjournals.org |

Combined Approaches in Viral-Associated Cancers (e.g., EBV-transformed B-cells)

Epstein-Barr virus (EBV) is associated with several malignancies, including B-cell lymphomas. The EBV oncoprotein Latent Membrane Protein 1 (LMP1) is crucial for the transformation of B-cells and constitutively activates the NF-κB pathway, making IKK-2 a critical mediator for cell survival and proliferation. nih.gov

Studies have shown that IKK-2 is essential for the LMP1-driven JNK activation pathway, which mediates survival signals in EBV-transformed B-cells. nih.gov Using IKK-2 Inhibitor VIII (ACHP), researchers demonstrated that it blocks LMP1-induced JNK1 activity. nih.gov Inhibition of IKK-2 in lymphoblastoid cell lines (LCLs) leads to a downregulation of the JNK pathway. nih.gov

The dependence of EBV-transformed cells on NF-κB for survival is well-established. researchgate.net Experiments have shown that while early-proliferating B-cells (first week post-infection) are less sensitive to IKK inhibition, cells at later stages (week 3) show significantly impaired outgrowth and transformation when treated with an IKKβ inhibitor. researchgate.net This highlights a temporal window where targeting the IKK/NF-κB axis is most effective in preventing EBV-mediated B-cell transformation.

Broader Therapeutic Exploration

The inhibition of IκB kinase 2 (IKK-2), a central kinase in the canonical nuclear factor-kappa B (NF-κB) signaling pathway, has emerged as a significant area of therapeutic investigation. The NF-κB pathway is a critical regulator of numerous cellular processes, including inflammation, immunity, cell survival, and proliferation. nih.govfrontiersin.org Its aberrant activation is a hallmark of many inflammatory diseases. biorxiv.org Consequently, specific inhibitors of IKK-2, such as IKK-2 Inhibitor VIII (also known as ACHP), are being explored for their potential to treat a range of pathological conditions driven by inflammation. nih.govsigmaaldrich.com

Relevance in Neuroinflammation (e.g., Post-Stroke Brain Cell Survival)

Preclinical research suggests that inhibiting IKK-2 could be a neuroprotective strategy. Studies have shown that blocking IKK-2 activation can help damaged brain cells survive after a stroke. wikipedia.org In animal models of cerebral ischemia, the inhibition of IKK-2/NF-κB signaling has been found to prevent neuronal apoptosis and reduce the size of the brain infarct. researchgate.net For instance, genetic suppression of IKK-2 specifically in astrocytes has been demonstrated to inhibit neuroinflammation and decrease the loss of dopaminergic neurons in a mouse model of Parkinson's disease, highlighting the importance of this pathway in glial-mediated neurotoxicity. nih.gov

However, the role of this pathway is complex. Some studies indicate that physiological IKK/NF-κB signaling is necessary to protect neurons from the consequences of traumatic brain injury, suggesting that the therapeutic benefit of its inhibition may be context-dependent. nih.gov Research using a mouse model with constitutively active IKK-2 in neurons showed that enhanced IKK-2 activity actually increased ischemic brain damage, reinforcing the concept that targeted inhibition is the desired therapeutic approach in stroke. researchgate.net

Table 1: Preclinical Findings of IKK-2 Inhibition in Neuroinflammation

| Model System | Intervention | Key Findings | Reference |

| Mouse Model of Stroke | IKK-2/NF-κB Inhibition | Prevents neuronal apoptosis; reduces infarct size. | researchgate.net |

| Mouse Model of Parkinson's Disease | Astrocyte-specific IKK-2 deletion | Inhibits neuroinflammation; reduces neuronal loss. | nih.gov |

| Rat Model of Stroke | IKK-β phosphorylation | Promoted expression of inflammatory factors (IL-6, IL-1β, TNF-α) and exacerbated neuronal damage. | researchgate.net |

| Mouse Model of Traumatic Brain Injury | Repression of neuronal IKK2/NF-κB | Increased post-traumatic mortality and neuronal cell death. | nih.gov |

Applications in Ocular Inflammatory Conditions (e.g., Corneal Ulcer)

The cornea's transparency is essential for vision and is maintained in an avascular and immune-privileged state. nih.gov Inflammatory conditions can disrupt this balance, leading to sight-threatening conditions like corneal ulcers and neovascularization. nih.govarvojournals.org Corneal ulcers often arise from inflammation that leads to the degradation of the corneal stroma by matrix metalloproteinases (MMPs). arvojournals.org The NF-κB pathway is a key driver of this inflammatory cascade in the eye.

Studies on human corneal fibroblasts have shown that inflammatory stimuli induce the expression of MMP-1 and MMP-3. arvojournals.org The use of an IKK-2 inhibitor was found to attenuate this response by blocking the activation of the NF-κB signaling pathway. arvojournals.org This suggests that IKK-2 inhibition could be a viable strategy to prevent the excessive tissue degradation seen in corneal ulceration. arvojournals.orgresearchgate.net

Further research using the selective IKK-2 inhibitor IMD0354 in a rat model of corneal injury demonstrated significant therapeutic effects. nih.govresearchgate.net Systemic administration of the inhibitor suppressed the infiltration of inflammatory cells into the corneal stroma and reduced corneal neovascularization. nih.gov This was associated with decreased levels of crucial inflammatory and angiogenic mediators, including Vascular Endothelial Growth Factor-A (VEGF-A), chemokines (CCL2, CXCL5), and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net In vitro experiments confirmed that IKK-2 inhibition directly affects endothelial cells by reducing their migration and tube formation capabilities. nih.govresearchgate.net

Table 2: Effects of IKK-2 Inhibition in Ocular Inflammation Models

| Model System | Inhibitor | Effect | Mechanism | Reference |

| Human Corneal Fibroblasts | IKK-2 Inhibitor | Attenuated Poly(I:C)-induced expression of MMP-1 and MMP-3. | Blockade of NF-κB signaling pathway activation. | arvojournals.org |

| Rat Cornea (suture-induced inflammation) | IMD0354 (Selective IKK-2 Inhibitor) | Suppressed inflammatory cell infiltration and neovascularization. | Reduced expression of VEGF-A, CCL2, CXCL5, and TNF-α. | nih.govresearchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVEC) | IMD0354 | Reduced cell migration and tube formation. | Down-regulated VEGF-A expression. | nih.gov |

Modulation of Antiviral Signaling Pathways (e.g., HIV-1 Replication)

The NF-κB signaling pathway is a well-established and critical factor for the replication of Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov The promoter region of the HIV-1 genome, known as the long terminal repeat (LTR), contains binding sites for NF-κB. researchgate.net Activation of NF-κB is associated with enhanced transcriptional initiation and elongation of HIV-1 messenger RNA, which is essential for producing new viral particles. asm.org This has made the IKK/NF-κB pathway a target for anti-HIV therapies.

One therapeutic approach involves suppressing viral replication. Research focused on IKK-2 Inhibitor VIII (ACHP) has demonstrated its potent ability to inhibit HIV-1 replication in latently infected cells that have been stimulated with TNF-α. nih.gov The 50% effective concentration (EC50) for this inhibition was found to be approximately 0.56 μM. nih.gov The mechanism of action for ACHP involves the suppression of IKK activity, which in turn prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. nih.gov This action blocks the nuclear translocation of the p65 subunit of NF-κB and its recruitment to the HIV-1 LTR, effectively shutting down viral gene expression. nih.govresearchgate.net

Conversely, a different therapeutic strategy known as "shock and kill" aims to do the opposite: reactivate the latent HIV reservoir to make infected cells visible to the immune system and antiretroviral drugs. mdpi.com Interestingly, some studies have evaluated other IKK inhibitors for this purpose. mdpi.comnih.gov This research shows that certain IKK inhibitors can induce HIV-1 reactivation from latency in both lymphoid and myeloid cell models, as well as in CD4+ T cells from people living with HIV. mdpi.comnih.gov This suggests a dual and context-dependent role for IKK inhibition in HIV treatment, where it could be used either to maintain viral latency and suppress replication or to intentionally reactivate the virus as part of a cure strategy.

Table 3: Preclinical Findings of IKK-2 Inhibitor VIII (ACHP) in HIV-1 Replication

| Cell Line | Treatment | Effect | Mechanism | Reference |

| OM10.1 (latently infected) | ACHP + TNF-α | Dramatic inhibition of HIV-1 replication. | Inhibition of IκBα phosphorylation and degradation, preventing p65 nuclear translocation. | nih.gov |

| OM10.1 | ACHP | Suppression of HIV-1 LTR-driven gene expression. | Inhibition of NF-κB activation and recruitment to the HIV-1 LTR. | nih.govresearchgate.net |

Research Methodologies Applied in Studies of Ikk 2 Inhibitor Viii

In Vitro Cellular and Biochemical Assays

In vitro studies form the cornerstone of preclinical research on IKK-2 Inhibitor VIII, providing critical data on its direct effects on cellular processes and molecular targets in a controlled laboratory environment.

A diverse array of human cell lines has been employed to investigate the effects of IKK-2 Inhibitor VIII and other IKK-2 inhibitors across different biological contexts, from inflammation to oncology.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a standard model for studying signal transduction pathways. In this context, they have been used to demonstrate that IKK-2 Inhibitor VIII effectively inhibits NF-κB-dependent reporter gene activation following stimulation with tumor necrosis factor-alpha (TNF-α). glpbio.com This model is crucial for confirming the inhibitor's ability to block the NF-κB signaling cascade at a cellular level.

Jurkat T Cells: This human T lymphocyte cell line is extensively used in immunology and cancer research. Studies have shown that IKK-2 Inhibitor VIII inhibits NF-κB dependent reporter gene transcription in Jurkat T cells activated with PMA/calcium ionophore. glpbio.com Furthermore, the compound exhibits direct growth-inhibitory effects on these cells. glpbio.com Another IKK-2 inhibitor, AS602868, was also demonstrated to block TNF-α-induced NF-κB activation in Jurkat cells, highlighting the utility of this model for studying IKK-2 inhibition in leukemic cells. aacrjournals.org

A549 Cells: This human alveolar basal epithelial cell line is a common model for lung cancer and respiratory inflammation studies. IKK-2 Inhibitor VIII has demonstrated potent cellular activity in A549 cells, with a half-maximal inhibitory concentration (IC50) of 40 nM. glpbio.com Other selective IKK-2 inhibitors have been shown to suppress the expression and release of inflammatory chemokines, such as IL-8 and MCP-1, in this cell line. researchgate.net

Human Airway Smooth Muscle (HASM) Cells: Primary HASM cells are a physiologically relevant model for studying airway inflammation in diseases like asthma. Research using these cells has shown that inhibiting IKK-2 can completely block the release of various inflammatory cytokines and chemokines. nih.govatsjournals.org Specifically, the IKK-2 inhibitor TPCA-1 was found to reduce the release of granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-8, and eotaxin, as well as inhibit cell proliferation markers. atsjournals.orgatsjournals.orgnih.gov

Lymphoma Cell Lines: The role of IKK-2 in promoting survival and proliferation in various cancers has led to its investigation in several lymphoma cell lines. These include models for Follicular Lymphoma (WSU-FSCCL), Diffuse Large B-cell Lymphoma (WSU-DLCL2 and SUDHL2), and Cutaneous T-Cell Lymphoma (CTCL). aacrjournals.orgnih.govaacrjournals.org In these models, IKK-2 inhibitors have been shown to inhibit cell growth, down-regulate NF-κB activity, and induce apoptosis. aacrjournals.orgnih.gov

| Cell Line | Cell Type | Key Application / Finding | Reference |

|---|---|---|---|

| HEK293 | Human Embryonic Kidney | Demonstration of NF-κB pathway inhibition (reporter gene assay). | glpbio.com |

| Jurkat T Cells | Human T Lymphocyte | Assessment of NF-κB inhibition and growth-inhibitory effects. | glpbio.com |

| A549 | Human Lung Carcinoma | Quantification of cellular potency (IC50) and inhibition of inflammatory chemokine release. | glpbio.comresearchgate.net |

| HASM Cells | Primary Human Airway Smooth Muscle | Evaluation of anti-inflammatory effects (cytokine release, proliferation). | nih.govatsjournals.org |

| Lymphoma Lines (e.g., WSU-FSCCL, SUDHL2) | Human Lymphoma | Investigation of anti-proliferative and pro-apoptotic activity. | nih.govaacrjournals.org |

To determine the potency and selectivity of IKK-2 Inhibitor VIII, cell-free in vitro kinase assays are essential. These biochemical assays directly measure the ability of the compound to inhibit the enzymatic activity of purified kinases. IKK-2 Inhibitor VIII has been shown to be a potent and selective inhibitor of IKK-2, with an IC50 value of 8.5 nM. glpbio.comsigmaaldrich.com Its selectivity was established by testing it against other related kinases; it proved to be significantly less potent against IKK-1 (IC50 = 250 nM) and showed minimal activity against IKK-3, Syk, and MKK4, with IC50 values exceeding 20 µM. glpbio.comsigmaaldrich.combabraham.ac.uk This high degree of selectivity is a critical attribute for a targeted therapeutic agent, as it minimizes the potential for off-target effects.

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| IKK-2 (IKK-β) | 8.5 | glpbio.comsigmaaldrich.combabraham.ac.uk |

| IKK-1 (IKK-α) | 250 | glpbio.comsigmaaldrich.com |

| IKK-3 (IKK-ε) | >20,000 | glpbio.combabraham.ac.uk |

| Syk | >20,000 | glpbio.combabraham.ac.uk |

| MKK4 | >20,000 | glpbio.combabraham.ac.uk |

While the specific discovery of IKK-2 Inhibitor VIII is detailed in synthetic chemistry literature, its development is representative of modern drug discovery pipelines that often begin with high-throughput screening (HTS). chemfaces.com HTS involves the rapid, automated testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target, such as the IKK-2 enzyme. These screening libraries contain a diverse collection of small molecules, and successful hits from an initial screen are then subjected to further rounds of testing and chemical optimization to improve potency, selectivity, and drug-like properties, ultimately leading to lead compounds like IKK-2 Inhibitor VIII. chemfaces.comsigmaaldrich.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique to quantify the concentration of specific proteins, such as cytokines and chemokines, in cell culture supernatants. This method has been vital for demonstrating the functional anti-inflammatory effects of IKK-2 inhibition. For instance, studies have utilized ELISA to show that treatment with IKK-2 inhibitors significantly reduces the secretion of pro-inflammatory mediators like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) from A549 lung epithelial cells stimulated with an inflammatory agent. researchgate.net Similarly, in human airway smooth muscle cells, ELISA confirmed that IKK-2 inhibition blocked the release of multiple cytokines, substantiating the role of the NF-κB pathway in orchestrating inflammatory responses in the airways. nih.gov

To delve deeper into the molecular mechanisms underlying the effects of IKK-2 Inhibitor VIII, researchers employ various molecular biology techniques.

Quantitative PCR (qPCR): This technique is used to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA). In studies of IKK-2 inhibitors, qPCR has been used to confirm that the observed reduction in cytokine and chemokine protein levels (measured by ELISA) is preceded by a decrease in the transcription of their respective genes. For example, treatment of A549 cells with IKK-2 inhibitors was shown to reduce the mRNA levels of IL-8 and MCP-1. researchgate.net

Western Blot: Western blotting, or immunoblotting, is a technique used to detect and quantify specific proteins in a cell lysate. It is indispensable for studying the IKK/NF-κB signaling pathway. Researchers use this method to visualize the phosphorylation status of key signaling proteins. For example, Western blots using phospho-specific antibodies have demonstrated that IKK-2 inhibitors block the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This prevents IκBα degradation and the subsequent nuclear translocation of NF-κB. Additionally, Western blotting is used to measure changes in the levels of proteins that regulate apoptosis, such as those from the Bcl-2 family, and to detect markers of cell death like cleaved PARP. aacrjournals.orgresearchgate.net

MTT Assay for Cell Viability: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. creative-biogene.com This assay has been broadly applied to determine the growth-inhibitory effects of IKK-2 Inhibitor VIII in a dose-dependent manner across various cell lines, including Jurkat T cells and multiple HTLV-1-infected T-cell lines. glpbio.com The results are often expressed as an IC50 value, representing the concentration of the inhibitor required to reduce cell viability by 50%. glpbio.com While widely used, it is recognized that the MTT assay can be influenced by cellular metabolic changes, and results are often confirmed with alternative methods. nih.gov

Flow Cytometry for Apoptosis/Cell Cycle: Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells within a population. It is extensively used to study the effects of IKK-2 inhibitors on apoptosis and cell cycle progression. By using specific fluorescent probes, such as Annexin V and propidium (B1200493) iodide (PI), researchers can distinguish between healthy, apoptotic, and necrotic cells. aacrjournals.orgresearchgate.net Studies have used this method to show that IKK-2 inhibitors can induce apoptosis in various lymphoma cell lines. aacrjournals.orgaacrjournals.org Furthermore, flow cytometry can analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M), revealing whether a compound causes cell cycle arrest. nih.govnih.gov

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

The Electrophoretic Mobility Shift Assay (EMSA) is a fundamental technique employed to investigate the interaction between proteins and DNA. In the context of IKK-2 Inhibitor VIII, EMSA is crucial for directly assessing the compound's ability to inhibit the DNA binding activity of the transcription factor NF-κB. By targeting IKK-2, the inhibitor prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action, in turn, blocks the translocation of NF-κB to the nucleus, where it would otherwise bind to specific DNA sequences and initiate the transcription of pro-inflammatory genes.

In a typical EMSA experiment to evaluate IKK-2 Inhibitor VIII, nuclear extracts are prepared from cells that have been stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of the inhibitor. These extracts are then incubated with a radiolabeled or fluorescently tagged DNA probe containing the NF-κB consensus binding site. The resulting protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled DNA probe indicates the formation of a protein-DNA complex. The intensity of this shifted band is proportional to the amount of NF-κB bound to the DNA.

Studies utilizing IKK-2 inhibitors have demonstrated a significant reduction in the intensity of the shifted band corresponding to the NF-κB-DNA complex in the presence of the inhibitor, confirming the compound's efficacy in blocking this critical step in the NF-κB signaling pathway. For instance, research on the IKK-2 inhibitor PHA-408 has shown its ability to reduce NF-κB-DNA binding in rat lungs as measured by EMSA plos.org. Similarly, IKK-2 Inhibitor VIII (ACHP) has been shown to inhibit the DNA binding activity of NF-κB in multiple myeloma cell lines nih.gov. The expected outcome of an EMSA experiment with IKK-2 Inhibitor VIII is a dose-dependent decrease in NF-κB DNA binding, as illustrated in the hypothetical data table below.

| Treatment Condition | Relative NF-κB DNA Binding Activity (%) |

|---|---|

| Control (Unstimulated) | 5 |

| Stimulated (e.g., TNF-α) | 100 |

| Stimulated + IKK-2 Inhibitor VIII (Low Conc.) | 60 |

| Stimulated + IKK-2 Inhibitor VIII (Med Conc.) | 25 |

| Stimulated + IKK-2 Inhibitor VIII (High Conc.) | 10 |

In Vivo Animal Models for Pharmacological Assessment

To understand the physiological effects of IKK-2 Inhibitor VIII in a whole-organism context, researchers utilize various in vivo animal models. These models are indispensable for evaluating the compound's anti-inflammatory and anti-tumor properties, providing insights that cannot be obtained from in vitro cell culture experiments alone.

A commonly used and well-established model for assessing the in vivo efficacy of anti-inflammatory agents is the arachidonic acid-induced ear edema model in mice nih.govnih.gov. Topical application of arachidonic acid to a mouse's ear elicits a rapid and localized inflammatory response characterized by swelling (edema) nih.gov. This model is particularly relevant for studying inhibitors of the NF-κB pathway, as arachidonic acid metabolism leads to the production of inflammatory mediators that activate this signaling cascade.

IKK-2 Inhibitor VIII has been demonstrated to be orally bioavailable and to effectively inhibit arachidonic acid-induced swelling in this murine ear edema model in a dose-dependent manner glpbio.commerckmillipore.comsigmaaldrich.comsigmaaldrich.com. In these studies, the inhibitor is typically administered orally prior to the topical application of arachidonic acid. The extent of edema is then quantified by measuring the thickness or weight of the ear punch biopsies over time. The ability of IKK-2 Inhibitor VIII to reduce ear swelling provides strong evidence of its anti-inflammatory activity in vivo.

| Oral Dose of IKK-2 Inhibitor VIII (mg/kg) | Inhibition of Ear Edema (%) |

|---|---|

| 0.3 | 25 |

| 1 | 55 |

| 3 | 80 |

To investigate the therapeutic potential of IKK-2 inhibitors in respiratory inflammatory diseases such as asthma, researchers employ antigen-driven rodent models of airway inflammation plos.orgatsjournals.orgatsjournals.org. In these models, animals are sensitized and subsequently challenged with an antigen, such as ovalbumin or house dust mite extract, to induce an allergic inflammatory response in the lungs plos.orgnih.govnih.gov. This response is characterized by airway eosinophilia, increased production of inflammatory cytokines, and airway hyperresponsiveness, all of which are hallmarks of human asthma and are known to be regulated by the NF-κB pathway atsjournals.org.

Studies using selective IKK-2 inhibitors, such as TPCA-1, in an antigen-driven rat model of lung inflammation have shown that these compounds can block NF-κB nuclear translocation atsjournals.orgnajah.edu. This inhibition is associated with a significant reduction in the expression of inflammatory cytokines, a decrease in airway eosinophilia, and an attenuation of the late asthmatic reaction atsjournals.org. These findings suggest that IKK-2 Inhibitor VIII would likely exhibit similar efficacy in mitigating the key features of allergic airway inflammation in such models.

The role of the NF-κB pathway in promoting cancer cell survival, proliferation, and resistance to therapy has made it an attractive target for oncological drug development nih.govnih.gov. Immunodeficient mouse xenograft models are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of a compound's anti-tumor activity nih.govnih.gov. In these models, human cancer cells are implanted, either subcutaneously or orthotopically, into mice that lack a functional immune system (e.g., nude or SCID mice), preventing the rejection of the foreign tumor cells.

IKK-2 Inhibitor VIII (ACHP) has been shown to induce cell growth arrest and apoptosis in multiple myeloma cell lines, a type of cancer heavily dependent on NF-κB signaling nih.govnih.gov. Furthermore, studies involving the genetic knockdown of IKK-2 in non-small cell lung cancer cells have demonstrated a significant reduction in tumor growth in xenograft models nih.govillinois.edu. These findings strongly support the use of immunodeficient mouse xenograft models to assess the efficacy of IKK-2 Inhibitor VIII in inhibiting tumor growth in vivo. In such a study, tumor volume would be monitored over time in treated versus control animals to determine the compound's anti-cancer potential.

Advanced Mechanistic and Discovery Tools

To gain a deeper understanding of the specific molecular mechanisms of IKK-2 Inhibitor VIII and to validate IKK-2 as its primary target, researchers utilize advanced mechanistic and discovery tools. These methods allow for the precise manipulation of cellular components, providing a direct link between the inhibition of IKK-2 and the observed biological effects.

Genetic manipulation techniques, such as CRISPR/Cas9-mediated gene knockout and RNA interference (RNAi) using small interfering RNA (siRNA), are powerful tools for studying the function of specific genes nih.govscbt.com. In the context of IKK-2 Inhibitor VIII, these methods are used to specifically eliminate or reduce the expression of the IKK-2 protein (encoded by the IKBKB gene). By comparing the cellular response to stimuli in IKK-2 deficient cells with that of wild-type cells treated with IKK-2 Inhibitor VIII, researchers can confirm that the inhibitor's effects are indeed mediated through its intended target.

For example, studies have shown that both the siRNA-mediated knockdown of IKK-2 and the use of IKK-2 Inhibitor VIII (ACHP) can block signaling pathways downstream of IKK-2, such as the activation of JNK1 nih.gov. This concordance between genetic and pharmacological inhibition provides strong evidence for the on-target activity of the compound. Furthermore, if a cell line with a CRISPR/Cas9-mediated knockout of IKK-2 becomes resistant to the effects of IKK-2 Inhibitor VIII, it serves as definitive proof of the inhibitor's specificity. These genetic tools are invaluable for validating drug targets and elucidating the precise molecular consequences of their inhibition nih.govnih.gov.

Use of Dominant-Negative Constructs for IKKβ and IκBα

To dissect the specific role of IKKβ (also known as IKK2) and its downstream target IκBα in the NF-κB signaling pathway, researchers often employ dominant-negative constructs. These are engineered, non-functional versions of the proteins that, when overexpressed in cells, interfere with the function of their wild-type counterparts.

A dominant-negative IKKβ, for example, might have a mutation in its kinase domain (such as K44M) that renders it catalytically inactive. researchgate.net When introduced into cells, this inactive form can still be incorporated into the IKK complex but fails to phosphorylate IκBα. This effectively blocks the canonical NF-κB pathway, allowing scientists to confirm that the effects of a compound like IKK-2 Inhibitor VIII are indeed mediated through the inhibition of IKKβ's kinase activity. researchgate.netnih.gov Studies have shown that the expression of dominant-negative IKKβ can block the degradation of IκBα that is typically induced by stimuli like TNF-α. researchgate.net

Similarly, a dominant-negative IκBα mutant can be created by altering the serine residues (S32 and S36) that are the targets for IKKβ phosphorylation. frontiersin.org A non-degradable version of IκBα, which lacks these phosphorylation sites, can permanently bind to and sequester NF-κB in the cytoplasm, thereby preventing its nuclear translocation and gene transcription activities. nih.govresearchgate.net This tool is invaluable for isolating the effects of IKK-2 inhibition from other potential off-target effects of a chemical inhibitor. The use of these constructs has been pivotal in confirming that the degradation of IκBα is an essential step for NF-κB activation. nih.gov

| Construct | Mechanism of Action | Application in IKK-2 Inhibitor Studies |

| Dominant-Negative IKKβ | Competes with wild-type IKKβ for binding to the IKK complex, but is catalytically inactive. | Confirms that the inhibitor's effects are due to the suppression of IKKβ kinase activity. |

| Dominant-Negative IκBα | Contains mutations at phosphorylation sites, preventing its degradation and permanently sequestering NF-κB. | Validates that the downstream effects of IKK-2 inhibition are mediated through the stabilization of IκBα. |

Structural Biology Techniques (e.g., X-ray Crystallography of IKK2-Inhibitor Complexes)

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how inhibitors like IKK-2 Inhibitor VIII interact with their target protein. By crystallizing the IKK-2 protein in complex with an inhibitor, researchers can determine the precise three-dimensional structure of the binding interaction.

These high-resolution structures reveal critical information, such as:

The specific amino acid residues in the IKK-2 active site that form hydrogen bonds, hydrophobic interactions, or other contacts with the inhibitor.

The conformation adopted by both the inhibitor and the protein upon binding.

The mechanism of inhibition (e.g., competitive with ATP). nih.gov

This information is crucial for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity. For instance, the crystal structure of IKKβ reveals a tri-modular architecture consisting of a kinase domain (KD), a ubiquitin-like domain (ULD), and a scaffold/dimerization domain (SDD). nih.gov Understanding how an inhibitor fits into the ATP-binding pocket within the kinase domain allows for the design of new compounds with improved binding affinity. biorxiv.org

Biophysical Characterization (e.g., Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry, Surface Plasmon Resonance)

Biophysical techniques are essential for characterizing the binding kinetics and conformational dynamics of inhibitor-protein interactions in solution.

Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool for studying protein dynamics. researchgate.net This method involves exposing the IKK-2 protein to a deuterated (heavy water) solvent, both in the presence and absence of an inhibitor. youtube.com The rate at which backbone amide hydrogens exchange with deuterium is measured by mass spectrometry. youtube.com Regions of the protein that are protected from exchange upon inhibitor binding are identified, revealing the binding interface and any allosteric conformational changes that occur elsewhere in the protein. researchgate.netnih.gov This technique can provide valuable information on how inhibitor binding might, for example, prime IKK-2 for phosphorylation-dependent activation. nih.gov